2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol
Overview
Description
2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C10H13BrO2 and a molecular weight of 245.11 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further substituted with an ethoxy group and an ethan-1-ol moiety. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol typically involves the bromination of 2-ethoxyphenyl ethan-1-ol. One common method includes the reaction of 2-ethoxyphenyl ethan-1-ol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the phenyl ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-ethoxyphenyl ethan-1-ol. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through various substitution reactions.
Biology: This compound can be used in the study of biological pathways and mechanisms, particularly those involving brominated phenyl compounds.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor in the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol depends on its specific applicationIn biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, although specific pathways and targets may vary depending on the context of use .
Comparison with Similar Compounds
Similar compounds to 2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol include:
2-(4-Bromophenyl)ethan-1-ol: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
2-(4-Bromo-2-methoxyphenyl)ethan-1-ol: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and solubility.
2-(4-Chloro-2-ethoxyphenyl)ethan-1-ol:
This compound is unique due to its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
Biological Activity
2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The compound has the following chemical structure:
- Molecular Formula : CHBrO
- Molecular Weight : Approximately 252.13 g/mol
The presence of a bromine atom and an ethoxy group on the phenyl ring enhances its reactivity and biological activity through various mechanisms, including enzyme inhibition and receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The hydroxyl and amino groups facilitate hydrogen bonding with active sites on enzymes and receptors, potentially modulating their activity.
- Receptor Binding : The bromine atom can enhance binding affinity through halogen bonding interactions, stabilizing the compound's interaction with protein targets.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, yielding the following Minimum Inhibitory Concentration (MIC) values:
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.025 |
Escherichia coli | 0.0195 |
Bacillus subtilis | 0.0048 |
Candida albicans | 0.039 |
These results suggest that the compound is particularly effective against Gram-positive bacteria and certain fungal strains, indicating its potential as an antimicrobial agent .
Antioxidant Activity
In addition to its antimicrobial properties, this compound has been studied for its antioxidant capabilities. The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage in cells .
Anticancer Potential
Preliminary studies have also explored the anticancer potential of this compound. It has shown promise in inhibiting cell proliferation in various cancer cell lines by inducing apoptosis and disrupting microtubule dynamics. For instance, compounds structurally related to this compound have been found to interact with tubulin, leading to reduced viability in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study conducted on synthesized derivatives of similar compounds highlighted the enhanced antibacterial effects when electron-withdrawing groups like bromine were present. This study provided insights into structure-activity relationships (SAR) that could guide further modifications for improved efficacy .
- Antioxidant Mechanism : Research examining the antioxidant properties demonstrated that the compound's ability to donate hydrogen atoms from hydroxyl groups significantly contributed to its radical scavenging activity .
Properties
IUPAC Name |
2-(4-bromo-2-ethoxyphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-2-13-10-7-9(11)4-3-8(10)5-6-12/h3-4,7,12H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGQANLLBAZNNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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